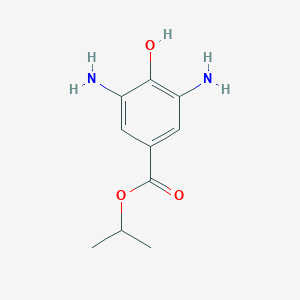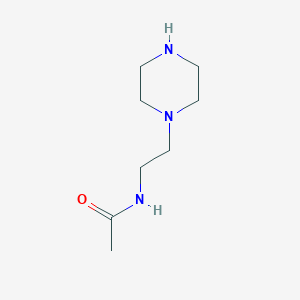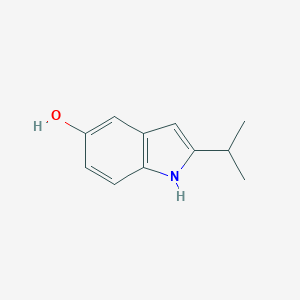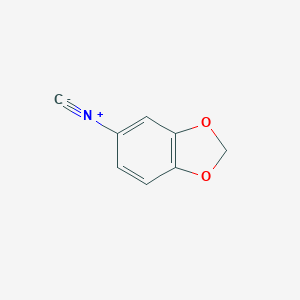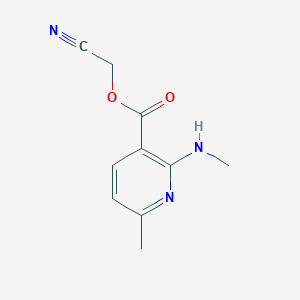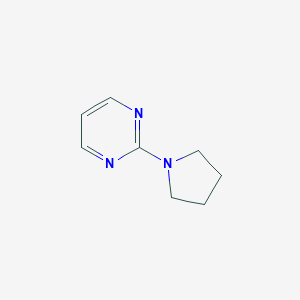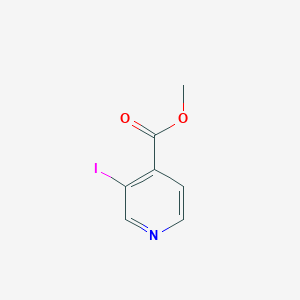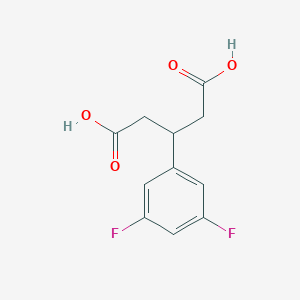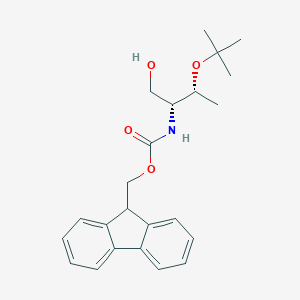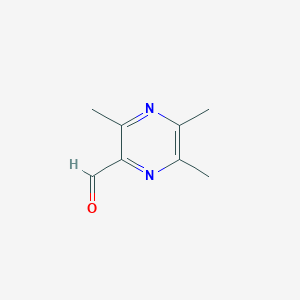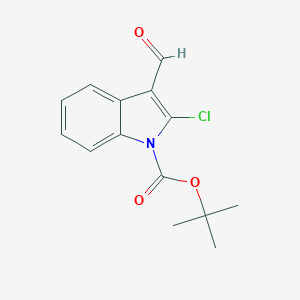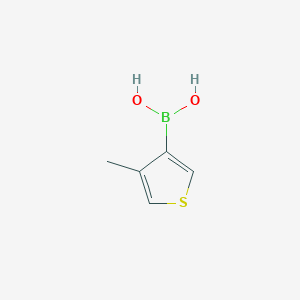
4-Methyl-3-thiopheneboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-methyl-3-thiopheneboronic acid involves regioselective lithiation of 3-methylthiophene, followed by reaction with triisopropylborate and hydrolysis, yielding a 92:8 ratio of 4-methyl-3-thiopheneboronic acid to its regioisomer. The undesired isomer can be selectively protodeboronated to isolate the desired product, which demonstrates its utility in Suzuki–Miyaura reactions (Klingensmith, Bio, & Moniz, 2007).
Molecular Structure Analysis
Studies involving molecular and electronic structure analysis of thiophene derivatives indicate that thiophene rings can adopt various conformations with minimal energy barriers, allowing significant rotation around bonds. These properties are crucial for understanding the reactivity and electronic transitions of thiophene-based compounds (Buemi, 1989).
Chemical Reactions and Properties
4-Methyl-3-thiopheneboronic acid participates in various chemical reactions, notably in asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, producing optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. This highlights its potential in synthesizing chiral molecules (Yoshida & Hayashi, 2003).
Physical Properties Analysis
The physical properties of thiophene derivatives, including 4-methyl-3-thiopheneboronic acid, are influenced by the thiophene nucleus's electronic nature and its substituents. These properties are pivotal in applications ranging from conductive polymers to pharmaceuticals, as demonstrated by the wide spectrum of biological activities and material applications of substituted thiophenes (Nagaraju et al., 2018).
Chemical Properties Analysis
The chemical behavior of 4-methyl-3-thiopheneboronic acid, particularly in Suzuki coupling reactions, showcases its versatility in creating complex molecular architectures. Its role in synthesizing thiophene-based polymers underlines the significance of thiopheneboronic acids in developing new materials with desirable electronic and photophysical properties (Jayakannan, Van Dongen, & Janssen, 2001).
Wissenschaftliche Forschungsanwendungen
General Applications
4-Methyl-3-thiopheneboronic acid is a type of boronic acid, which are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Specific Use Case
One specific use case of 4-Methyl-3-thiopheneboronic acid is as a reactant for the preparation of biologically active molecules . It has been used in the synthesis of selective sphingosine phosphate receptor antagonists, biarylimidazole derivatives as H+/K+ ATPase inhibitors, and benzothienopyrimidinones as inhibitors of human protooncogene proviral insertion site in moloney murine leukemia virus kinases .
-
Synthesis of arene-functionalized fullerenes via rhodium-catalyzed hydroarylation : Fullerenes, also known as “buckyballs,” are molecules composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube. Arene-functionalized fullerenes have applications in organic photovoltaics and field-effect transistors .
-
Suzuki cross-coupling reactions : The Suzuki reaction is an organic reaction, classified as a cross-coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex. It was first published in 1979 by Akira Suzuki, and he shared the 2010 Nobel Prize in Chemistry with Richard F. Heck and Ei-ichi Negishi for their work in this area .
-
Electrophoresis of glycated molecules : Glycated molecules are those to which a sugar has been attached. They are often important in biology and medicine. Boronic acids can interact with these molecules, allowing them to be separated using electrophoresis .
-
Controlled release of insulin : Boronic acid-functionalized materials can respond to changes in glucose concentration, making them useful for the controlled release of insulin .
-
Catalytic Protodeboronation : 4-Methyl-3-thiopheneboronic acid can be used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
-
Suzuki–Miyaura Coupling : This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Synthesis of Borinic Acid Derivatives : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . 4-Methyl-3-thiopheneboronic acid can be used in the synthesis of these borinic acid derivatives .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFZXKLROORIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408156 | |
| Record name | 4-Methyl-3-thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-thiopheneboronic acid | |
CAS RN |
177735-11-4 | |
| Record name | (4-Methylthien-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177735-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-thiopheneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


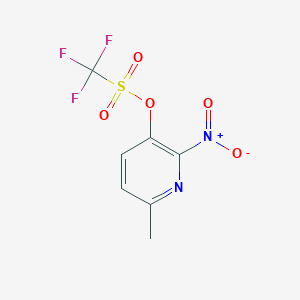
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
